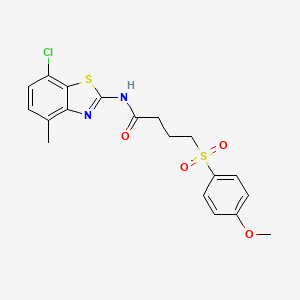

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a sulfonyl group, and a butanamide chain

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S2/c1-12-5-10-15(20)18-17(12)22-19(27-18)21-16(23)4-3-11-28(24,25)14-8-6-13(26-2)7-9-14/h5-10H,3-4,11H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLURARUAXLQPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions can be performed on the benzothiazole ring to introduce the 7-chloro and 4-methyl substituents, respectively.

Attachment of the Butanamide Chain: The butanamide chain can be introduced through an amide coupling reaction between the benzothiazole derivative and a suitable butanoic acid derivative.

Industrial Production Methods

Industrial production of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : The compound has also been studied for its antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell membranes makes it a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have documented the biological effects and therapeutic potential of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide:

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide can be compared with other benzothiazole derivatives to highlight its uniqueness:

Similar Compounds: Benzothiazole, 2-aminobenzothiazole, 6-chlorobenzothiazole.

Uniqueness: The presence of the 4-methoxybenzenesulfonyl group and the butanamide chain distinguishes it from other benzothiazole derivatives, potentially contributing to its unique biological activities and applications.

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the benzothiazole family and is characterized by a unique structural configuration that may confer various pharmacological properties.

- Molecular Formula : C12H16ClN3S

- Molecular Weight : 269.79 g/mol

- CAS Number : 1105188-40-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.

Antimicrobial Activity

Research indicates that compounds with benzothiazole moieties often exhibit antimicrobial properties. Studies have demonstrated that N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide shows significant activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the cell cycle.

The biological mechanisms underlying the activity of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Detailed Research Findings

- Antimicrobial Studies : A study conducted on various strains including E. coli and Staphylococcus aureus showed a minimum inhibitory concentration (MIC) in the range of 5–10 µg/mL, suggesting strong antimicrobial properties.

- Anticancer Mechanisms : In cancer cell line assays (e.g., MCF-7 and HeLa), the compound was found to reduce cell viability by over 50% at concentrations of 10 µM after 48 hours, indicating potential for therapeutic application in oncology.

- Enzyme Interaction : Kinetic studies revealed that N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide acts as a competitive inhibitor for certain enzymes, with calculated Ki values supporting its role as a potent inhibitor.

Q & A

Q. What are the optimal synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation and amide coupling. Key steps include:

- Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with a butanamide precursor under anhydrous conditions (e.g., DCM, 0–5°C) using triethylamine as a base .

- Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the sulfonyl intermediate with 7-chloro-4-methyl-1,3-benzothiazol-2-amine. Optimize stoichiometry (1:1.2 molar ratio) and monitor via TLC (hexane/ethyl acetate 7:3) to prevent byproducts .

- Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yield (reported up to 67% in analogous syntheses) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Confirm sulfonyl (SO₂) stretches at ~1350–1150 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .

- ¹H/¹³C NMR : Identify aromatic protons in the benzothiazole (δ 7.1–8.2 ppm) and methoxy groups (δ ~3.8 ppm). Compare with reference spectra of structurally similar compounds .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns for chlorine (³⁵Cl/³⁷Cl) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for analogs of this compound?

- Methodological Answer :

- Dose-Response Studies : Perform assays (e.g., IC₅₀ determination) across a broad concentration range (nM to μM) to identify non-linear effects .

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific binding. For example, sulfonamide-containing analogs may interact with carbonic anhydrase isoforms, requiring isoform-specific inhibitors as controls .

- Computational Docking : Compare binding modes of active vs. inactive analogs in target proteins (e.g., benzothiazole-binding enzymes) using Schrödinger Suite or AutoDock .

Q. How can the metabolic stability of this compound be evaluated in preclinical models?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics .

- CYP Inhibition Screening : Test against CYP3A4, CYP2D6, etc., using fluorogenic substrates to assess drug-drug interaction risks .

- In Vivo PK Studies : Administer intravenously/orally to rodents; collect plasma at timed intervals. Use non-compartmental analysis (WinNonlin) to determine AUC, Cₘₐₓ, and bioavailability .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in benzothiazole-sulfonamide hybrids?

- Methodological Answer :

- Scaffold Modifications : Synthesize derivatives with variations in the benzothiazole (e.g., substituents at position 4) and sulfonamide (e.g., methoxy vs. ethoxy) .

- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using biological activity data to predict critical steric/electronic features .

- Crystallography : Obtain single-crystal X-ray structures (e.g., using synchrotron radiation) to correlate conformation with activity .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (temperature, solvent ratio, catalyst loading) .

- Stability Testing : Store intermediates under inert atmosphere (N₂) and at low temperatures (−20°C) to prevent degradation .

Q. What statistical methods are suitable for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/EC₉₀ .

- ANOVA with Tukey’s Test : Compare means across multiple doses; report p-values adjusted for multiple comparisons .

- Principal Component Analysis (PCA) : Identify outliers or clusters in high-throughput screening datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.